An In-depth Technical Guide to 3-Bromo-2,6-dimethoxybenzoic Acid
An In-depth Technical Guide to 3-Bromo-2,6-dimethoxybenzoic Acid
CAS Number: 73219-89-3
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-2,6-dimethoxybenzoic acid, a key chemical intermediate for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's physicochemical properties, spectroscopic characteristics, a detailed synthesis protocol, and its known applications. Safety and handling information is also provided. All quantitative data is summarized in structured tables for clarity and ease of comparison. Methodologies and workflows are visualized using diagrams to facilitate understanding.
Introduction
3-Bromo-2,6-dimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, featuring a bromine atom and two methoxy groups on the benzoic acid scaffold, makes it a versatile building block in medicinal chemistry and materials science. The strategic placement of these functional groups allows for a variety of chemical transformations, enabling the synthesis of more complex molecules. This guide aims to consolidate the available technical information on this compound to support its use in research and development.
Physicochemical Properties
The fundamental physical and chemical properties of 3-Bromo-2,6-dimethoxybenzoic acid are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 73219-89-3 | [1][2][3] |
| Molecular Formula | C₉H₉BrO₄ | [1][2][3] |
| Molecular Weight | 261.07 g/mol | [1][2][3] |
| IUPAC Name | 3-bromo-2,6-dimethoxybenzoic acid | [2] |
| Appearance | White to Off-White Solid | N/A |
| Melting Point | 142 °C | [1] |
| Boiling Point | 359.8 ± 42.0 °C (Predicted) | N/A |
| Density | 1.571 ± 0.06 g/cm³ (Predicted) | N/A |
| pKa | 3.59 ± 0.10 (Predicted) | N/A |
| Solubility | Slightly soluble in Chloroform, DMSO, Ethyl Acetate | N/A |
| SMILES | COC1=C(C(=C(C=C1)Br)OC)C(=O)O | [2] |
| InChIKey | CUQANLQRQJHIQE-UHFFFAOYSA-N | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 3-Bromo-2,6-dimethoxybenzoic acid.
| Spectroscopy Type | Data |
| ¹H NMR | Specific experimental data with peak assignments are not readily available in the reviewed literature. Analysis of the structure suggests the presence of signals for two aromatic protons and two methoxy group protons. |
| ¹³C NMR | Specific experimental data with peak assignments are not readily available in the reviewed literature. The spectrum is expected to show nine distinct carbon signals, including those for the carboxyl, methoxy, and aromatic carbons. |
| Mass Spectrometry | Monoisotopic Mass: 259.96842 Da |
| Infrared (IR) | IR spectra have been recorded, but specific peak data is not detailed in the available literature. Characteristic peaks for O-H (carboxylic acid), C=O (carbonyl), C-O (ether), and C-Br bonds are expected. |
Note: The absence of detailed, publicly available experimental NMR data highlights an opportunity for further analytical characterization of this compound.
Synthesis and Reactivity
3-Bromo-2,6-dimethoxybenzoic acid is typically synthesized via the bromination of 2,6-dimethoxybenzoic acid. The bromine atom acts as a useful handle for further functionalization, particularly in cross-coupling reactions, while the carboxylic acid and methoxy groups can also be targets for chemical modification.
Experimental Protocol: Synthesis of 3-Bromo-2,6-dimethoxybenzoic acid
The following protocol is adapted from the production process described in patent CN104058956A.[1]
Materials:
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2,6-dimethoxybenzoic acid
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Dioxane
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Bromine
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Trichloromethane
Procedure:
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Reaction Setup: In a suitable reaction flask, add 72.8 g of 2,6-dimethoxybenzoic acid and 600 ml of dioxane.
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Bromination: While continuously stirring the mixture, slowly drip in a solution of 20 ml of bromine dissolved in 100 ml of trichloromethane.
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Reaction Time: Continue stirring the mixture for 2.0 hours after the addition of the bromine solution is complete.
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Work-up: After the reaction period, recover the solvent under reduced pressure. A solid will precipitate out.
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Isolation: Collect the solid precipitate to obtain crude 3-bromo-2,6-dimethoxybenzoic acid.
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Purification: The crude product can be further purified by recrystallization from an appropriate solvent system to achieve the desired purity.
Caption: Synthesis Workflow.
Applications in Research and Drug Development
3-Bromo-2,6-dimethoxybenzoic acid serves as a specialized building block in several areas of research:
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Nucleic Acid Chemistry: It has been used as a synthetic chemical to introduce insulator-like modifications into DNA molecules.[1]
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Biochemical Probes: The compound is also utilized in methods for introducing branched-chain structures into DNA molecules.[1]
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Plant Physiology: It finds application in plant physiology research, although specific details of its use are not widely documented.[1]
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Pharmaceutical Testing: As a high-quality reference standard, it is used for analytical testing in pharmaceutical development.[1]
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Medicinal Chemistry Scaffold: Benzoic acid derivatives are a well-established class of compounds with a wide range of biological activities. While direct biological data for 3-Bromo-2,6-dimethoxybenzoic acid is limited, its structure makes it a candidate for derivatization in drug discovery programs targeting various therapeutic areas.
Caption: Key Application Areas.
Biological Activity
Direct experimental data on the biological activity of 3-Bromo-2,6-dimethoxybenzoic acid is not extensively reported in publicly available literature. However, the broader class of benzoic acid derivatives is known for a wide range of biological effects, including antimicrobial, antioxidant, and anti-inflammatory properties. The presence of bromine atoms in an aromatic structure can sometimes enhance antimicrobial activity. Further research is needed to fully characterize the pharmacological profile of this specific compound.
Safety and Handling
3-Bromo-2,6-dimethoxybenzoic acid is classified as an irritant and should be handled with appropriate safety precautions in a laboratory setting.
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures:
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Use only in a well-ventilated area or under a chemical fume hood.
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Wear protective gloves, safety goggles, and a lab coat.
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Avoid breathing dust.
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Keep container tightly closed and store in a cool, dry place.
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Incompatibilities:
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Strong oxidizing agents.
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Strong acids and bases.
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Toxicological Information:
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The toxicological properties of this compound have not been fully investigated. It should be treated as a potentially harmful substance.
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This information is intended as a guide and does not replace a full Safety Data Sheet (SDS), which should be consulted before use.
